molecular formula C24H48O2 B3026113 Tetracosanoic-24,24,24-d3 acid CAS No. 851073-55-7

Tetracosanoic-24,24,24-d3 acid

Cat. No. B3026113
CAS RN: 851073-55-7
M. Wt: 371.7 g/mol
InChI Key: QZZGJDVWLFXDLK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosanoic-24,24,24-D3 acid, also known as Lignoceric-24,24,24-D3 acid, is a type of stable isotope-labeled lipid . It has a molecular formula of C24H45D3O2 and a molecular weight of 371.66 . This compound is solid in its physical state .


Molecular Structure Analysis

The molecular structure of Tetracosanoic-24,24,24-D3 acid can be represented by the following SMILES notation: O=C(O)CCCCCCCCCCCCCCCCCCCCCCC . The isomeric SMILES notation is C(CCCCCCCCCCCCCCCC([2H])([2H])[2H])CCCCCCC(O)=O .


Physical And Chemical Properties Analysis

Tetracosanoic-24,24,24-D3 acid is a solid substance . It has a molecular weight of 371.66 . It should be stored in a freezer .

Scientific Research Applications

Safety and Hazards

Tetracosanoic-24,24,24-D3 acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

24,24,24-trideuteriotetracosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGJDVWLFXDLK-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracosanoic-24,24,24-d3 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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